molecular formula C9H6N2OS B14319004 3-Isocyanato-5-methyl-1,2-benzothiazole CAS No. 105734-79-0

3-Isocyanato-5-methyl-1,2-benzothiazole

Katalognummer: B14319004
CAS-Nummer: 105734-79-0
Molekulargewicht: 190.22 g/mol
InChI-Schlüssel: MJGPPXRKKBOYJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Isocyanato-5-methyl-1,2-benzothiazole is an organic compound with the molecular formula C9H6N2OS It contains a benzothiazole ring substituted with an isocyanate group at the 3-position and a methyl group at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isocyanato-5-methyl-1,2-benzothiazole typically involves the reaction of 5-methyl-1,2-benzothiazole with phosgene or other isocyanate precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

3-Isocyanato-5-methyl-1,2-benzothiazole undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates.

    Oxidation and Reduction: The benzothiazole ring can undergo oxidation or reduction under specific conditions, leading to different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.

Wissenschaftliche Forschungsanwendungen

3-Isocyanato-5-methyl-1,2-benzothiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of polymers, coatings, and other materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-Isocyanato-5-methyl-1,2-benzothiazole involves its reactivity with nucleophiles due to the presence of the isocyanate group. This reactivity allows it to form covalent bonds with various substrates, leading to the formation of new compounds. The benzothiazole ring may also interact with specific molecular targets, influencing biological pathways and activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Isocyanato-1,2-benzothiazole: Lacks the methyl group at the 5-position.

    5-Methyl-1,2-benzothiazole: Lacks the isocyanate group at the 3-position.

    3-Isocyanato-4-methyl-1,2-benzothiazole: Methyl group is at the 4-position instead of the 5-position.

Uniqueness

3-Isocyanato-5-methyl-1,2-benzothiazole is unique due to the specific positioning of the isocyanate and methyl groups, which influence its reactivity and potential applications. The combination of these functional groups within the benzothiazole ring provides distinct chemical properties that can be leveraged in various research and industrial contexts.

Eigenschaften

CAS-Nummer

105734-79-0

Molekularformel

C9H6N2OS

Molekulargewicht

190.22 g/mol

IUPAC-Name

3-isocyanato-5-methyl-1,2-benzothiazole

InChI

InChI=1S/C9H6N2OS/c1-6-2-3-8-7(4-6)9(10-5-12)11-13-8/h2-4H,1H3

InChI-Schlüssel

MJGPPXRKKBOYJU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)SN=C2N=C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.